molecular formula C15H20O4 B8078560 Ethyl 6-(4-methylphenoxy)-2-oxohexanoate

Ethyl 6-(4-methylphenoxy)-2-oxohexanoate

Cat. No.: B8078560
M. Wt: 264.32 g/mol
InChI Key: SGCHRHSXNYZUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-methylphenoxy)-2-oxohexanoate is a keto-ester derivative characterized by a hexanoate backbone substituted with a 4-methylphenoxy group at the 6-position and a ketone group at the 2-position. This compound belongs to a broader class of α-keto esters, which are widely studied for their synthetic versatility and biological relevance.

Properties

IUPAC Name

ethyl 6-(4-methylphenoxy)-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-15(17)14(16)6-4-5-11-19-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCHRHSXNYZUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-oxohexanoate (CAS 5753-96-8)

Structural Differences: Lacks the 4-methylphenoxy substituent, resulting in a simpler structure with only the ethyl ester and 2-oxo groups. Reactivity: Used as a substrate in biocatalytic reductions by Streptomyces strains, yielding enantiomerically enriched α-hydroxy esters (). In contrast, the 4-methylphenoxy group in the target compound may hinder enzyme accessibility, altering its metabolic pathway. Applications: Ethyl 2-oxohexanoate is a precursor in synthetic chemistry (e.g., aldol reactions), but its unsubstituted chain limits its utility in targeted drug design compared to the phenoxy-substituted analog .

Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate

Structural Differences: Features a methoxy group at the 2-position of the phenoxy ring and a methyl ester instead of ethyl. Electronic Effects: The 2-methoxy group may induce steric hindrance and alter electronic distribution compared to the 4-methylphenoxy substituent. This could reduce solubility in nonpolar solvents due to disrupted symmetry. Synthetic Relevance: Positional isomerism (2- vs. 4-substitution) may lead to divergent crystal packing behaviors, as seen in cyclohexenone derivatives () .

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

Structural Differences: Incorporates a cyclohexene ring and additional phenyl group, increasing molecular complexity. Conformational Properties: Cyclohexene adopts a sofa conformation with puckering parameters (Q = 0.495 Å, Θ = 126.1°), enabling intermolecular C–H⋯O and C–H⋯π interactions (). Biological Activity: Cyclohexenone derivatives are lead molecules for anti-inflammatory agents, suggesting that the target compound’s acyclic structure may require optimization for similar applications .

Ethyl 2-oxo-4-phenylbutyrate (CAS 24054-64-2-29-2)

Structural Differences: Shorter carbon chain (butyrate vs. hexanoate) and a phenyl group at the 4-position. Reactivity: The shorter chain may limit its utility in reactions requiring extended conjugation or hydrophobic interactions. For example, aldol reactions with ethyl 2-oxohexanoate (1c) favor homo-aldol products due to chain length (), whereas phenyl-substituted analogs might exhibit different selectivity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
Ethyl 6-(4-methylphenoxy)-2-oxohexanoate C₁₅H₂₀O₄ 4-methylphenoxy, 2-oxo, ethyl Synthetic intermediate; potential bioactivity -
Ethyl 2-oxohexanoate C₈H₁₄O₃ 2-oxo, ethyl Biocatalytic reduction substrate
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate C₁₄H₁₈O₅ 2-methoxyphenoxy, methyl ester Solubility modulation
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate C₂₃H₂₄O₅ Cyclohexene, 4-methoxyphenyl Anti-inflammatory leads
Ethyl 2-oxo-4-phenylbutyrate C₁₂H₁₄O₃ 4-phenyl, 2-oxo Aldol reaction substrate

Key Research Findings

  • Biocatalytic Activity: Ethyl 2-oxohexanoate derivatives are reduced enantioselectively by Streptomyces strains, but bulkier substituents (e.g., 4-methylphenoxy) may reduce conversion efficiency .
  • Synthetic Versatility: Longer-chain α-keto esters (e.g., Ethyl 2-oxohexanoate) favor homo-aldol products, whereas substituted analogs require tailored reaction conditions .
  • Structural Influence on Crystallinity : Cyclohexene derivatives exhibit defined crystal packing via C–H⋯O interactions, while acyclic analogs like the target compound may require co-crystallization agents for structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.